molecular formula C16H14N2O2 B009175 Cyanomethyl 2-(benzylamino)benzoate CAS No. 104362-33-6

Cyanomethyl 2-(benzylamino)benzoate

Cat. No.: B009175
CAS No.: 104362-33-6
M. Wt: 266.29 g/mol
InChI Key: UVJNVLXYEZMPJA-UHFFFAOYSA-N
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Description

Cyanomethyl 2-(benzylamino)benzoate is an aromatic ester derivative featuring a benzylamino substituent at the ortho position of the benzoate ring and a cyanomethyl ester group. The cyanomethyl group likely enhances electrophilicity and may influence solubility and stability compared to methyl or ethyl esters. Potential applications include use in polymer chemistry (e.g., resin cements) due to the reactivity of benzoate esters in photoinitiation systems .

Properties

CAS No.

104362-33-6

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

cyanomethyl 2-(benzylamino)benzoate

InChI

InChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2

InChI Key

UVJNVLXYEZMPJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Benzylamino)benzoic Acid

2-(Benzylamino)benzoic acid can be prepared via reductive amination of 2-nitrobenzoic acid with benzylamine, followed by catalytic hydrogenation or chemical reduction. Alternatively, nucleophilic aromatic substitution of 2-fluorobenzoic acid with benzylamine under basic conditions offers a high-yielding pathway.

Esterification with Cyanomethyl Chloride

The acid chloride of 2-(benzylamino)benzoic acid reacts with cyanomethyl chloride (ClCH2_2CN) in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion:

2-(Benzylamino)benzoyl chloride+ClCH2CNTEA, DCMCyanomethyl 2-(benzylamino)benzoate+2HCl\text{2-(Benzylamino)benzoyl chloride} + \text{ClCH}_2\text{CN} \xrightarrow{\text{TEA, DCM}} \text{this compound} + 2\text{HCl}

This method, adapted from aza-cyclobutanone oxime ester syntheses, typically achieves yields of 60–70% after silica gel chromatography. Critical parameters include strict temperature control (0–5°C) to minimize side reactions and the use of anhydrous solvents.

Acylation Using Cyanomethyl Alcohol and Coupling Agents

For substrates sensitive to acyl chloride formation, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct esterification between 2-(benzylamino)benzoic acid and cyanomethyl alcohol (HOCH2_2CN).

Carbodiimide-Mediated Coupling

In a representative procedure:

  • 2-(Benzylamino)benzoic acid (1.0 equiv), HOCH2_2CN (1.5 equiv), and EDC (1.2 equiv) are dissolved in DCM.

  • The mixture is stirred at room temperature for 12–24 hours.

  • The product is isolated via aqueous workup and column chromatography.

Yields range from 50–65%, with residual coupling byproducts necessitating rigorous purification. Infrared (IR) spectroscopy confirms ester formation through characteristic C=O stretches at 1720–1740 cm1^{-1}.

Transesterification of Methyl 2-(Benzylamino)benzoate

Transesterification offers an alternative route, particularly when cyanomethyl alcohol is generated in situ. Methyl 2-(benzylamino)benzoate undergoes nucleophilic acyl substitution with cyanomethyl alcohol under acidic catalysis:

Methyl ester+HOCH2CNH+Cyanomethyl ester+MeOH\text{Methyl ester} + \text{HOCH}_2\text{CN} \xrightarrow{\text{H}^+} \text{Cyanomethyl ester} + \text{MeOH}

A protocol inspired by prodrug syntheses employs p-toluenesulfonic acid (PTSA) in toluene at reflux, achieving 55–60% conversion. Excess cyanomethyl alcohol (3.0 equiv) and molecular sieves to absorb methanol improve equilibrium displacement.

Recent advances in cyanide transfer enable direct introduction of the cyanomethyl group. Potassium hexacyanoferrate(II) (K4_4[Fe(CN)6_6]), a non-toxic cyanide source, reacts with chloromethyl 2-(benzylamino)benzoate in ethanol under benzoyl chloride promotion:

ClCH2-ester+K4[Fe(CN)6]BzCl, K2CO3NCCH2-ester+KCl+byproducts\text{ClCH}2\text{-ester} + \text{K}4[\text{Fe(CN)}6] \xrightarrow{\text{BzCl, K}2\text{CO}3} \text{NCCH}2\text{-ester} + \text{KCl} + \text{byproducts}

This method, adapted from sulfonylimine hydrocyanation, offers a 70–75% yield with minimal purification. Nuclear magnetic resonance (NMR) analysis reveals distinct shifts for the cyanomethyl protons (δ 3.8–4.1 ppm in 1^1H NMR).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Acyl Chloride Route60–706–8 hoursHigh efficiency; minimal side productsRequires toxic cyanomethyl chloride
Carbodiimide Coupling50–6512–24 hoursMild conditions; no acyl chloride handlingLow atom economy; costly reagents
Transesterification55–6024–48 hoursAvoids cyanide reagentsEquilibrium-limited; slow kinetics
Hydrocyanation70–754–6 hoursEco-friendly; high selectivityRequires pre-synthesized chloromethyl ester

The hydrocyanation route stands out for its green chemistry profile and scalability, whereas the acyl chloride method remains optimal for small-scale, high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzylanthranilic acid cyanomethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different biological activities and applications .

Scientific Research Applications

N-Benzylanthranilic acid cyanomethyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzylanthranilic acid cyanomethyl involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters, leading to its depressant effects. The compound may also interact with viral proteins, inhibiting their replication and exerting antiviral effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Physical Properties

The following table compares Cyanomethyl 2-(benzylamino)benzoate with key analogs:

Compound Name Ester Group Substituent(s) Yield (%) Melting Point (°C) Molecular Weight Source
Methyl 2-(benzylamino)benzoate Methyl Benzylamino (ortho) 94 101–102 255.29
Methyl 2-(benzylamino)-5-(benzoxy)benzoate Methyl Benzylamino (ortho), Benzyloxy (para) N/A N/A 353.41
Ethyl 4-(dimethylamino)benzoate Ethyl Dimethylamino (para) N/A N/A 207.25
2-(Benzoylamino)benzyl benzoate Benzyl Benzoylamino (ortho) N/A N/A 331.36

Key Observations :

  • This contrasts with benzyl esters (e.g., 2-(benzoylamino)benzyl benzoate), which exhibit higher molecular weight and lipophilicity (LogP: 4.37) .
  • Substituent Effects: The benzylamino group at the ortho position may sterically hinder reactions compared to para-substituted analogs like ethyl 4-(dimethylamino)benzoate, which showed superior reactivity in resin polymerization .

Reactivity and Functional Performance

  • Resin Applications: Ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity in resin cements than methacrylate-based initiators, achieving a 15–20% higher degree of conversion . This compound may exhibit similar advantages due to the electron-withdrawing cyano group enhancing radical generation.
  • Synthetic Flexibility: Methyl 2-(benzylamino)benzoate (Compound 17) was synthesized in 94% yield via method B (reflux in methanol, 12 hours), suggesting efficient pathways for related compounds .

Lipophilicity and Bioactivity

  • LogP Trends: Methyl 2-(benzylamino)benzoate: Estimated LogP ~2.5 (lower than benzyl esters). 2-(Benzoylamino)benzyl benzoate: LogP = 4.37 . Cyanomethyl derivatives likely have intermediate LogP values, balancing solubility and membrane permeability.

Crystallography and Stability

  • Crystal Structures: Methyl 2-(benzylamino)-5-(benzyloxy)benzoate (C22H21NO3) forms stable crystals due to hydrogen bonding between the benzylamino and ester groups . Cyanomethyl analogs may exhibit similar packing patterns, though the cyano group could introduce dipole-dipole interactions.

Q & A

Q. What are the established synthetic routes for Cyanomethyl 2-(benzylamino)benzoate, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, starting with esterification and benzylamine substitution. For example, analogous compounds like methyl 2-(benzylamino)benzoate derivatives are synthesized via nucleophilic substitution using benzyl halides and amino precursors in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate . Yield optimization depends on:

  • Reaction time and temperature : Prolonged heating (>24 hours) at 60–80°C improves substitution efficiency.
  • Solvent choice : DMF enhances solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis.
  • Stoichiometry : A 2:1 molar ratio of benzylating agent to precursor ensures complete substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • 1H NMR : Identifies proton environments (e.g., benzylamino NH at δ ~4.4 ppm, ester methyl groups at δ ~3.8 ppm) and confirms substitution patterns .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds, bond angles/lengths) and packing motifs. For example, related benzoate esters exhibit triclinic crystal systems with Z = 2 and unit cell parameters (e.g., a = 5.757 Å, α = 93.7°) .
  • FT-IR : Confirms functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Cyanomethyl group (-CH₂CN) : Enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack in coupling reactions.
  • Benzylamino group (-NHCH₂C₆H₅) : Participates in hydrogen bonding, stabilizing intermediates during synthesis.
  • Ester moiety (-COOCH₂CN) : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous handling .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodology :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25–80°C.
    • Monitor degradation via HPLC/LC-MS at timed intervals to quantify hydrolysis byproducts (e.g., free carboxylic acid).
    • Use Arrhenius plots to calculate activation energy (Ea) for thermal decomposition .
  • Critical parameters : Ionic strength of buffers and dissolved oxygen levels may accelerate ester hydrolysis .

Q. How can contradictions in reported biological activities of structurally similar benzoate derivatives be resolved?

  • Data reconciliation approach :
    • Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition under identical buffer conditions).
    • Analyze substituent effects: Cyanomethyl vs. methoxy groups may alter steric hindrance or electronic profiles, impacting binding affinity .
    • Validate findings with molecular docking simulations to correlate structural features (e.g., benzylamino orientation) with activity .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel coupling reactions?

  • DFT calculations : Model transition states for nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF solvation shells).
  • In silico tools : Use SMILES/InChI descriptors (e.g., C1=CC=C(C=C1)CNC2=C(C=CC=C2)C(=O)OCC#N) to predict regioselectivity in heterocyclic synthesis .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray analysis?

  • Protocol :
    • Screen solvent systems (e.g., hexane/ethyl acetate gradients) via slow evaporation.
    • Adjust supersaturation by varying cooling rates (0.5–2°C/hour).
    • Use seed crystals to control polymorphism. For triclinic systems, anisotropic displacement parameters (Ueq) must be refined to <0.05 Ų for reliable data .

Methodological Notes for Advanced Studies

  • Controlled atmosphere synthesis : Conduct reactions under nitrogen to prevent oxidation of the benzylamino group .
  • Statistical analysis : Apply multivariate regression to optimize reaction parameters (e.g., DoE for solvent/base combinations) .
  • Ethical compliance : For biological studies, ensure protocols align with institutional review boards (IRB) for human/non-human subject research .

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